molecular formula C16H10FN5O B11271570 2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11271570
M. Wt: 307.28 g/mol
InChI Key: HPTZAMDJUIGTFE-UHFFFAOYSA-N
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Description

2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a unique combination of a pyrazole ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring by reacting 4-fluorophenylhydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst.

    Formation of the Oxadiazole Ring: The pyrazole derivative is then reacted with a nitrile oxide, generated in situ from the corresponding hydroximoyl chloride, to form the 1,2,4-oxadiazole ring.

    Coupling with Pyridine: The final step involves the coupling of the oxadiazole-pyrazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anti-cancer activity may be attributed to the inhibition of kinases involved in cell signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Another fluorophenyl-containing compound with different biological activities.

    Fluorine-containing heterocycles: Compounds like 2-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(4-fluorophenyl)-1,3,4-thiadiazole.

Uniqueness

2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H10FN5O

Molecular Weight

307.28 g/mol

IUPAC Name

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H10FN5O/c17-11-6-4-10(5-7-11)13-9-14(21-20-13)16-19-15(22-23-16)12-3-1-2-8-18-12/h1-9H,(H,20,21)

InChI Key

HPTZAMDJUIGTFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

Origin of Product

United States

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